N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1,8-naphthyridinone core substituted with a 3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl group at position 3 and a methyl group at position 5. The acetamide side chain is further modified with a cyclohexenyl ethyl moiety.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O3/c1-18-7-6-10-21(15-18)26-31-28(36-32-26)23-16-33(27-22(25(23)35)12-11-19(2)30-27)17-24(34)29-14-13-20-8-4-3-5-9-20/h6-8,10-12,15-16H,3-5,9,13-14,17H2,1-2H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPMSKILQRSNSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NCCC5=CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclohexene ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the oxadiazole moiety: This step typically involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Construction of the naphthyridine core: This can be synthesized through condensation reactions involving appropriate amines and ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds containing naphthyridine and oxadiazole moieties as anticancer agents. For instance, derivatives of 1,8-naphthyridinones have been synthesized and evaluated for their ability to sensitize cancer cells to cisplatin treatment. These studies indicate that such compounds can enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance mechanisms in cancer cells .
Cardiovascular and Renal Disorders
The compound's structural similarities to known pharmacological agents suggest potential applications in treating cardiovascular diseases and renal disorders. Some compounds within the same chemical family have been identified as non-steroidal antagonists of mineralocorticoid receptors, indicating that they may help manage conditions like heart failure and diabetic nephropathy .
Antiviral Properties
Emerging research suggests that derivatives of this compound may exhibit antiviral activity. The presence of specific substituents can enhance interactions with viral proteins or inhibit viral replication processes .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is not fully understood. it is likely to interact with specific molecular targets and pathways based on its structure. The oxadiazole and naphthyridine moieties may play a role in binding to enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Key Structural Features
The target compound shares functional groups with several synthesized analogs described in –2, such as:
- Acetamide backbone : Critical for hydrogen bonding with biological targets.
- Aromatic/heterocyclic systems: The 1,8-naphthyridinone and oxadiazole rings contrast with triazole-containing analogs (e.g., compounds 6a–m, 7a–m), which utilize 1,2,3-triazole linkers .
- Substituent diversity : The 3-methylphenyl group on the oxadiazole may enhance lipophilicity compared to nitro or chlorophenyl groups in analogs like 6b (2-nitrophenyl) or 6m (4-chlorophenyl) .
Table 1: Structural and Spectroscopic Comparison
Bioactivity and Structure-Activity Relationships (SAR)
Bioactivity Clustering and Similarity Metrics
- highlights that hierarchical clustering based on bioactivity profiles correlates with structural similarity . While bioactivity data for the target compound are unavailable, analogs like 6b (nitrophenyl) and 6m (chlorophenyl) demonstrate how electron-withdrawing substituents modulate activity, likely via enhanced binding to hydrophobic pockets or enzymatic active sites .
- Computational similarity: Tanimoto and Dice indices () could quantify structural overlap between the target compound and known inhibitors. For example, the oxadiazole ring may yield higher similarity to kinase inhibitors than triazole-based analogs .
Activity Landscape Considerations
- notes "activity cliffs," where minor structural changes cause significant potency shifts . For instance, replacing the triazole in 6a with the target compound’s oxadiazole could drastically alter bioactivity due to differences in hydrogen-bonding capacity and steric effects.
Challenges and Opportunities in Comparative Analysis
- Data limitations : Absence of target compound bioactivity necessitates reliance on structural proxies.
- Synthetic complexity : The target compound’s multi-heterocyclic architecture poses challenges in purity and yield compared to triazole analogs synthesized via click chemistry .
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide, also known by its CAS number 1032002-37-1, is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is , with a molecular weight of approximately 483.6 g/mol. The compound features a cyclohexene ring, an acetamide functional group, and a naphthyridine moiety that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C28H29N5O3 |
| Molecular Weight | 483.6 g/mol |
| CAS Number | 1032002-37-1 |
The biological activity of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is primarily attributed to its ability to interact with various biological targets. The compound has been studied for its potential as an anticancer agent and its effects on enzyme inhibition.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity : The compound has demonstrated inhibitory effects on human cervical (HeLa), liver (HepG2), and lung (A549) cancer cell lines. In vitro studies suggest that it may induce apoptosis in these cells through the activation of specific signaling pathways related to cell death.
Enzyme Inhibition
The compound has shown potential as an inhibitor of cholinesterase enzymes:
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 157.31 |
| Butyrylcholinesterase | 46.42 |
These values indicate that the compound may have selective inhibitory action against butyrylcholinesterase compared to acetylcholinesterase, which could be beneficial in treating conditions like Alzheimer's disease where cholinesterase inhibition is desired.
Case Studies
- Study on Antitumor Activity : A study published in Cancer Research evaluated the effects of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-y}acetamide on tumor growth in vivo. The results indicated a significant reduction in tumor size in treated mice compared to controls.
- Cholinesterase Inhibition Study : Another investigation explored the inhibitory effects of the compound on cholinesterase enzymes. It was found to possess moderate activity against acetylcholinesterase and strong activity against butyrylcholinesterase, suggesting its potential use in neurodegenerative disease treatments.
Q & A
Basic: What are the key synthetic strategies for synthesizing this compound, given its complex heterocyclic architecture?
Methodological Answer:
The synthesis involves multi-step protocols, with critical attention to:
- 1,3-Dipolar Cycloaddition: Used to construct the 1,2,4-oxadiazole ring (a common motif in bioactive compounds). Copper-catalyzed reactions (e.g., Cu(OAc)₂ in tert-butanol/water) enable regioselective triazole or oxadiazole formation .
- Amide Coupling: The acetamide moiety is introduced via reaction of activated carboxylic acid derivatives (e.g., azides or chlorides) with amines. Solvent systems like DMF or dichloromethane are typical, with purification by recrystallization (ethanol or ethyl acetate/hexane) .
- Protection/Deprotection: Sensitive groups (e.g., the 1,8-naphthyridin-4-one core) may require temporary protection during synthesis to avoid side reactions .
Basic: How is the compound characterized post-synthesis to confirm structural integrity?
Methodological Answer:
- Spectroscopic Techniques:
- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Basic: What in vitro assays are appropriate for initial evaluation of its bioactivity?
Methodological Answer:
- Antiproliferative Screening: Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values .
- Enzyme Inhibition Assays: Target kinases or proteases linked to the compound’s hypothesized mechanism. Monitor inhibition via fluorescence or absorbance (e.g., ATP depletion for kinases) .
Advanced: How can reaction yields be optimized for sterically hindered intermediates?
Methodological Answer:
- Catalyst Screening: Test alternative catalysts (e.g., Pd/C for hydrogenation or Zeolite-Y for acid-catalyzed steps) to improve regioselectivity .
- Solvent Optimization: High-polarity solvents (e.g., DMSO) may enhance solubility of bulky intermediates. Microwave-assisted synthesis can reduce reaction time .
- Temperature Gradients: Gradual heating (e.g., 50°C → 150°C) minimizes decomposition of thermally sensitive groups .
Advanced: How to resolve contradictions in bioactivity data across different cell lines?
Methodological Answer:
- Dose-Response Analysis: Confirm IC₅₀ variability is not due to differential cell permeability. Use log-dose curves with ≥6 concentrations .
- Metabolite Profiling: LC-MS/MS can identify if inactive cell lines metabolize the compound into inactive derivatives .
- Protein Binding Studies: Evaluate serum protein binding (e.g., via ultrafiltration) to assess bioavailability discrepancies .
Advanced: What computational approaches predict target binding modes?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases). Prioritize binding poses with hydrogen bonds to the oxadiazole ring or naphthyridinone core .
- Molecular Dynamics (MD) Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and identify key residue interactions .
Advanced: How to design SAR studies for structural modifications?
Methodological Answer:
- Core Modifications: Replace the cyclohexenylethyl group with smaller alkyl chains to assess steric effects on target binding .
- Heterocycle Swapping: Substitute 1,2,4-oxadiazole with 1,3,4-oxadiazole or triazole to evaluate electronic effects on bioactivity .
- Pharmacophore Mapping: Use MOE or Phase to identify critical hydrogen bond acceptors (e.g., the naphthyridinone carbonyl) .
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
- siRNA Knockdown: Silence the hypothesized target (e.g., a kinase) and measure if the compound’s activity is abolished .
- Cellular Thermal Shift Assay (CETSA): Monitor target protein stabilization upon compound treatment to confirm direct binding .
- Competitive Binding Assays: Use fluorescent probes (e.g., ATP-competitive dyes for kinases) to quantify displacement by the compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
